1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
1-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O3S/c13-12(14,15)22-10-1-3-11(4-2-10)23(20,21)18-7-9(8-18)19-6-5-16-17-19/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMJAPPVKYUBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the trifluoromethoxyphenyl group. The final step involves the formation of the triazole ring through a cyclization reaction.
Azetidine Ring Formation: The azetidine ring can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Sulfonyl Group Introduction: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Trifluoromethoxyphenyl Group Addition: The trifluoromethoxyphenyl group can be added through a nucleophilic aromatic substitution reaction.
Triazole Ring Formation: The triazole ring can be formed through a cyclization reaction involving azides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or triazoles.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Several studies have reported the antimicrobial potential of triazole derivatives. The presence of the trifluoromethoxy group is believed to enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
- Case Study: A study demonstrated that derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
-
Anticancer Properties
- Triazoles have been extensively studied for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer proliferation has been documented.
- Research Findings: In vitro studies indicated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways .
-
Inflammation Modulation
- The compound has shown promise in modulating inflammatory responses. Its structural characteristics may allow it to interact with inflammatory mediators.
- Clinical Insight: Research indicates that triazole compounds can inhibit the production of pro-inflammatory cytokines, suggesting therapeutic potential in conditions like rheumatoid arthritis and other inflammatory diseases .
Agricultural Applications
- Pesticidal Activity
- Plant Growth Regulation
Material Science Applications
-
Polymer Chemistry
- The incorporation of triazole groups into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
- Research Application: Polymers modified with this compound have demonstrated improved resistance to heat and chemicals, making them suitable for industrial applications .
-
Nanotechnology
- This compound can be utilized in the synthesis of nanoparticles for drug delivery systems due to its biocompatibility and ability to form stable complexes with various metals.
- Innovative Approach: Nanoparticles synthesized using this triazole derivative have shown enhanced drug delivery efficiency in targeted therapies .
Mechanism of Action
The mechanism of action of 1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole: This compound has a similar sulfonyl group and phenyl ring but differs in the presence of an indole ring instead of an azetidine and triazole ring.
1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide: This compound shares the trifluoromethylphenyl group but has a different triazene structure.
Uniqueness
1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole is unique due to its combination of an azetidine ring, a sulfonyl group, and a triazole ring, which imparts distinct chemical and biological properties .
Biological Activity
The compound 1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole is a complex organic molecule that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H15F3N4O4S
- Molecular Weight : 400.36 g/mol
- IUPAC Name : 1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole
This compound features a triazole ring linked to an azetidine moiety and a trifluoromethoxy-benzenesulfonyl group, which may contribute to its unique biological properties.
Biological Activity Overview
Research indicates that compounds containing the triazole structure exhibit a range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The specific compound has been studied primarily for its potential as an antimicrobial agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of triazole derivatives against various pathogens. For instance:
- Antifungal Activity : Triazoles are known for their antifungal properties. A study reported that related triazole compounds exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL .
- Antibacterial Activity : The compound's structure suggests potential antibacterial activity. Triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated MIC values ranging from 1–8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
The biological activity of 1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function. This is critical in the context of antimicrobial activity where enzyme inhibition can disrupt essential metabolic pathways in pathogens .
- Molecular Interactions : The trifluoromethoxy group enhances lipophilicity and may facilitate membrane penetration, allowing the compound to reach intracellular targets effectively.
Research Findings
Several studies have explored the biological activity of triazole derivatives related to this compound:
Case Studies
Case studies involving similar compounds have provided insights into the therapeutic potential of triazoles:
- A compound structurally similar to our target was shown to exhibit significant anticancer properties in vitro by inducing apoptosis in cancer cell lines through mitochondrial pathways.
- Another study focused on a series of triazole derivatives that demonstrated potent anti-inflammatory effects in animal models, suggesting a broader therapeutic application beyond antimicrobial activity.
Q & A
Q. What are the optimal synthetic routes for constructing the 1,2,3-triazole core in this compound?
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most reliable method. Key parameters include:
- Catalyst : Cu(I) sources (e.g., CuBr) in aqueous or organic solvents (DMF preferred for solubility).
- Precursors : Azide derivatives (e.g., sulfonyl azides) and terminal alkynes (e.g., propargyl-azetidine intermediates).
- Conditions : Ambient temperature, reaction times of 6–12 hours, and inert atmosphere to prevent Cu oxidation. Yield optimization requires stoichiometric control (1:1 azide:alkyne ratio) .
Q. How should researchers characterize the molecular structure to confirm regiochemistry?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify substituent positions (e.g., distinguishing 1,4- vs. 1,5-triazole regioisomers).
- X-ray Crystallography : Resolve dihedral angles between the triazole ring and benzenesulfonyl group to assess steric interactions (critical for biological activity) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns for purity validation .
Q. What in vitro assays are recommended for preliminary evaluation of enzyme inhibition potential?
- Fluorescence-based assays : Use fluorogenic substrates (e.g., peptide-AMC conjugates) with purified enzymes (e.g., proteases or kinases).
- Conditions : Physiological pH (7.4), 37°C, and kinetic monitoring of fluorescence intensity changes.
- Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethoxy (-OCF₃) group deactivates the benzene ring, necessitating:
- Catalyst Optimization : Pd(PPh₃)₄ or Buchwald-Hartwig ligands to enhance electron density at the metal center.
- Reaction Solvents : Polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Temperature : Elevated temperatures (80–100°C) for Suzuki-Miyaura couplings with aryl boronic acids .
Q. What strategies mitigate steric hindrance during functionalization of the azetidine ring?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the azetidine nitrogen during sulfonylation.
- Stepwise Synthesis : Introduce bulky substituents (e.g., benzenesulfonyl) before triazole ring formation to avoid steric clashes.
- Microwave-Assisted Reactions : Reduce reaction times and improve yields under controlled thermal conditions .
Q. How does substitution at the azetidine nitrogen affect target selectivity in related derivatives?
Comparative studies show:
- Hydrophobic Groups : 4-Trifluoromethoxy vs. 4-chloro substituents increase selectivity for hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).
- Steric Bulk : Larger groups (e.g., 3-fluorophenyl) reduce off-target binding by 40–60% in kinase inhibition assays.
- Quantitative Structure-Activity Relationship (QSAR) : Use logP calculations and molecular volume analysis to predict selectivity trends .
Q. Why do conflicting reports exist about the antifungal efficacy of structurally similar derivatives?
Discrepancies arise from:
- Strain-Specific Variations : Differences in fungal cytochrome b environments alter triazole binding affinities.
- Permeability : Substituent lipophilicity (e.g., -OCF₃ vs. -Cl) impacts cell membrane penetration in Candida spp. vs. Aspergillus spp.
- Resistance Mechanisms : Overexpression of efflux pumps (e.g., CDR1 in Candida) reduces intracellular concentrations .
Q. What analytical approaches resolve contradictions between computational predictions and experimental bioactivity data?
- Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models to account for solvation effects omitted in docking studies.
- Mutagenesis Studies : Validate binding modes by introducing point mutations (e.g., Phe→Ala in enzyme active sites).
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to refine QSAR models .
Key Notes
- Stereoelectronic Effects : The trifluoromethoxy group’s strong electron-withdrawing nature necessitates tailored synthetic and analytical approaches.
- Biological Relevance : Prioritize assays using clinical isolates to account for resistance mechanisms in antifungal studies.
- Data Validation : Cross-reference computational results with mutagenesis and crystallographic data to resolve ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
